molecular formula C12H16N2 B1285883 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 939760-04-0

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1285883
CAS No.: 939760-04-0
M. Wt: 188.27 g/mol
InChI Key: HGXGFCJGLXEFMB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (CAS: 939760-04-0) is a quinoxaline derivative with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol. Its IUPAC name is 4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline, and it adopts a bicyclic structure comprising a quinoxaline core substituted with a cyclopropylmethyl group. The compound is a liquid at room temperature and is commercially available in varying purity grades (e.g., 99%–99.999%) for research and industrial applications .

Properties

IUPAC Name

4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10/h1-4,10,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXGFCJGLXEFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585731
Record name 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-04-0
Record name 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline and analogous compounds:

Table 1: Comparative Analysis of Tetrahydroquinoxaline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Physical State Key Distinguishing Features
1-(Cyclopropylmethyl)-THQ* 939760-04-0 C₁₂H₁₆N₂ 188.27 Cyclopropylmethyl Liquid High steric bulk; strained cyclopropane ring
1,4-Diethyl-THQ - C₁₂H₁₈N₂ 190.29 Ethyl (positions 1 and 4) Not reported Increased hydrophobicity; no ring strain
1-Cyclopropyl-THQ 1224640-13-4 C₁₁H₁₄N₂ 174.24 Cyclopropyl Not reported Smaller substituent; lower molecular weight
8-Chloro-1-cyclopropyl-THQ 1951439-34-1 C₁₁H₁₃ClN₂ 208.69 Cyclopropyl + Cl (position 8) Not reported Halogenation enhances electronic polarity
1-Methyl-THQ 36438-97-8 C₉H₁₂N₂ 148.21 Methyl Liquid Simplest substituent; lowest molecular weight
1-Cyclopentyl-THQ 1226379-64-1 C₁₃H₁₈N₂ 202.30 Cyclopentyl Not reported Larger substituent; higher steric hindrance

*THQ = tetrahydroquinoxaline

Key Comparative Insights:

Substituent Effects on Molecular Properties The cyclopropylmethyl group in the target compound introduces steric strain due to the three-membered cyclopropane ring, which may enhance reactivity in synthetic applications compared to less strained analogs like 1,4-diethyl-THQ . Bulkier substituents (e.g., cyclopentyl in 1-cyclopentyl-THQ) increase molecular weight and steric hindrance, which could reduce metabolic clearance rates in drug design contexts .

Physical State and Stability

  • Both 1-(cyclopropylmethyl)-THQ and 1-methyl-THQ are liquids at room temperature, suggesting lower melting points compared to solid analogs (data unavailable for others) .
  • The cyclopropylmethyl group’s strain may confer unique stability challenges under thermal or acidic conditions compared to unstrained substituents like ethyl or methyl.

The chlorinated analog (CAS 1951439-34-1) may have enhanced bioactivity due to halogen interactions with biological targets, a common feature in medicinal chemistry .

Biological Activity

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (CPTQ) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroquinoxaline family, which is known for various pharmacological properties, including neuroprotective and anticancer effects. This article reviews the biological activity of CPTQ, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

  • Molecular Formula : C11H14N2
  • CAS Number : 939760-04-0
  • IUPAC Name : this compound

CPTQ's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has been studied for its role as a potential inhibitor of certain kinases and receptors that are crucial in cancer progression and neurodegenerative diseases.

Targeted Pathways

  • Tyrosine Kinase Inhibition : Similar compounds have shown promise as tyrosine kinase inhibitors (TKIs), which play a pivotal role in regulating cell growth and differentiation. CPTQ may disrupt these pathways, leading to altered cellular responses and inhibition of tumor growth .
  • Neuroprotective Effects : Research indicates that CPTQ may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Antiproliferative Activity

CPTQ has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies using the MTT assay demonstrated that CPTQ exhibited moderate to strong inhibitory activity against several cancer types:

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)15.2Inhibition of cell proliferation
MCF-7 (Breast)12.5Induction of cell cycle arrest
A549 (Lung)18.3Disruption of microtubule formation

These results suggest that CPTQ may serve as a lead compound for developing new anticancer agents .

Neuroprotective Studies

In neuroprotective assays, CPTQ demonstrated significant protective effects against oxidative stress-induced neuronal cell death. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in models of neurodegeneration:

TreatmentROS Level Reduction (%)Cell Viability (%)
Control-50
CPTQ (10 µM)4575
CPTQ (20 µM)6585

These findings highlight the potential of CPTQ in treating neurodegenerative conditions such as Alzheimer's disease .

Case Studies

Recent studies have focused on the pharmacokinetic properties and safety profiles of CPTQ. In animal models, the compound exhibited favorable absorption and distribution characteristics with a half-life conducive for therapeutic use:

  • Study Design : Mice were administered varying doses of CPTQ.
  • Findings : The compound showed dose-dependent efficacy with minimal toxicity observed at therapeutic doses.

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